1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide
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Overview
Description
1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide is a compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide typically involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by sulfonation. The reaction conditions often include the use of palladium(II) acetate as a catalyst and triethylamine as a base, with the reaction carried out under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamides to amines.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying cellular processes and signaling pathways due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways by binding to active sites or altering enzyme activity, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide include:
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Clocinizine and Chlorcyclizine: Antihistamines with similar indole structures.
Compared to these compounds, this compound stands out due to its unique sulfonamide group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-12-7-5-11(6-8-12)9-18-10-15(21(17,19)20)13-3-1-2-4-14(13)18/h1-8,10H,9H2,(H2,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBONMCJPEIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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